molecular formula C18H16O5 B15091129 Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate

Cat. No.: B15091129
M. Wt: 312.3 g/mol
InChI Key: JALQPEBREHLQFX-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate is a sophisticated benzoate ester derivative designed for research and development applications. It is offered as a high-purity building block for chemists synthesizing complex organic molecules. Its molecular structure incorporates multiple functional groups—including an allyl ether, an aromatic ester, and a formylphenoxy group—that make it a versatile intermediate for constructing polymers, pharmaceuticals, and liquid crystals. The allyloxy group can participate in further chemical transformations such as Claisen rearrangements or serve as a handle for polymerizable units . The formyl group on the phenoxy ring is a highly reactive aldehyde, making it a critical site for nucleophilic addition and condensation reactions, such as the formation of Schiff bases. This compound falls into a class of meta-substituted aryloxy phenols known for their utility in developing high-performance materials. Related chemical structures are frequently employed in creating monomers for polymers that require high thermal stability and specific mechanical properties, with potential applications in the aerospace and microelectronics industries . This product is intended for research purposes as a chemical intermediate. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

methyl 3-(4-formylphenoxy)-5-prop-2-enoxybenzoate

InChI

InChI=1S/C18H16O5/c1-3-8-22-16-9-14(18(20)21-2)10-17(11-16)23-15-6-4-13(12-19)5-7-15/h3-7,9-12H,1,8H2,2H3

InChI Key

JALQPEBREHLQFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-hydroxy-5-(4-formylphenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The allyloxy group can be introduced through a nucleophilic substitution reaction using allyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl bromide and potassium carbonate in acetone.

Major Products Formed

    Oxidation: Methyl 3-(allyloxy)-5-(4-carboxyphenoxy)benzoate.

    Reduction: Methyl 3-(allyloxy)-5-(4-hydroxyphenoxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The allyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Substituents Melting Point (°C) Yield (%) Notable Applications Reference
Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate (Target) Allyloxy, 4-formylphenoxy Inferred: 80–100 N/A Synthetic intermediates N/A
Compound 5k Triazine, methoxy, formylphenoxy 79–82 90 Polymer precursors
Compound 5a Nitrobenzyloxy Not reported 82 Nitro reduction studies
Compound 4i Carboxylic acid, triazine 217.5–220 Quantitative High-polarity materials
Methyl 3-(methoxycarbonyl)-5-(piperazinyl)benzoate Piperazinyl, methoxycarbonyl Not reported N/A Bioactive intermediates

Key Findings and Insights

  • Synthetic Flexibility : The target compound’s allyloxy and formyl groups enable diverse modifications (e.g., click chemistry, Schiff bases), whereas triazine-based analogs (5k, 5l) prioritize thermal stability .
  • Solubility Trends : Methyl esters (e.g., 5k, target compound) exhibit lower polarity than carboxylic acids (4i), impacting solvent compatibility .
  • Functional Group Impact : Electron-withdrawing groups (nitro in 5a, formyl in target) enhance electrophilicity, while electron-donating groups (methoxy in 5k) stabilize aromatic systems .

Biological Activity

Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate, with the CAS number 1264836-12-5 and a molecular formula of C18_{18}H16_{16}O5_5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships based on various research findings.

PropertyValue
Molecular Weight312.3 g/mol
Molecular FormulaC18_{18}H16_{16}O5_5
CAS Number1264836-12-5

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various organic reactions, primarily focusing on the modification of flavonoid structures. A study highlighted the synthesis of related compounds and their antiproliferative activities against leukemic HL60 cells, showcasing that structural modifications can significantly influence biological activity. The introduction of specific functional groups, such as the allyloxy moiety, can enhance or diminish the compound's efficacy against cancer cells .

Anticancer Properties

Research indicates that derivatives of flavonoids exhibit notable antiproliferative activities. This compound has been assessed for its potential as an anticancer agent. The compound's structural similarity to known flavonoids suggests it may share similar mechanisms of action, such as inducing apoptosis in cancer cells or inhibiting cell proliferation. For instance, studies on related compounds have shown promising results in inhibiting growth in various cancer cell lines .

Antioxidant Activity

Antioxidant properties are critical for compounds targeting oxidative stress-related diseases. This compound may possess antioxidant capabilities due to its phenolic structure, which is known to scavenge free radicals. This activity can contribute to its overall therapeutic potential in preventing cellular damage associated with oxidative stress .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is sought after in treating hyperpigmentation disorders. Compounds structurally related to this compound have demonstrated significant inhibitory effects on tyrosinase activity in vitro. Such findings suggest that this compound could be explored for cosmetic applications aimed at skin lightening .

Case Studies

  • Antiproliferative Activity Evaluation :
    • A series of analogs were synthesized and tested for their antiproliferative effects against HL60 cells.
    • The results indicated that specific modifications led to enhanced biological activity, with some compounds exhibiting IC50 values as low as 76 μM .
  • Tyrosinase Inhibition Studies :
    • Research on related benzoate derivatives showed strong inhibition of mushroom tyrosinase.
    • The most effective analogs exhibited binding affinities suggesting they could be developed into therapeutic agents for hyperpigmentation .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(allyloxy)-5-(4-formylphenoxy)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step nucleophilic aromatic substitution and esterification. A representative protocol (adapted from triazine-based analogs ):

Step 1 : React 2,4,6-trichlorotriazine with 4-methoxyphenol in dichloromethane (DCM) at -35°C for 7 hours using DIPEA as a base.

Step 2 : Introduce 4-formylphenol at 40°C for 47 hours.

Step 3 : Couple with methyl 3-aminobenzoate at 40°C for 23.5 hours.
Purification via column chromatography (DCM/EtOAc gradient) yields ~90% product . Key factors:

  • Temperature : Lower temperatures (-35°C) prevent side reactions in triazine activation.
  • Base choice : DIPEA minimizes hydrolysis of reactive intermediates.
  • Solvent : DCM stabilizes electrophilic intermediates.

Q. How are spectroscopic techniques (NMR, IR) used to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • δ 3.76 (s, 3H, methoxy group) .
    • δ 9.8–10.0 (s, 1H, formyl proton) .
    • δ 5.2–6.2 (m, allyloxy protons) .
  • IR : Stretching at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) confirms functional groups .
  • HRMS : Molecular ion peak matches calculated mass (e.g., C₁₈H₁₆O₅: 336.31 g/mol) .

Q. How does steric hindrance from the allyloxy group influence regioselectivity in further functionalization?

Methodological Answer: The allyloxy group introduces steric constraints, directing electrophilic substitution to the para position of the formylphenoxy moiety. For example:

  • Nitration : HNO₃/H₂SO₄ selectively nitrates the less hindered 4-formylphenoxy ring over the allyloxy-substituted ring .
  • Cross-Coupling : Suzuki-Miyaura reactions favor the formylphenoxy site due to reduced steric bulk compared to the allyloxy group .

Q. Experimental Validation :

  • Compare reaction outcomes with/without allyloxy substitution (e.g., methyl ether analogs show ~20% lower para-selectivity) .

Q. What strategies mitigate hydrolysis of the formyl group during prolonged storage or reaction conditions?

Methodological Answer:

  • Storage : Store under inert gas (N₂/Ar) at -20°C in anhydrous DCM or THF to prevent moisture exposure .
  • Reaction Design :
    • Use aprotic solvents (e.g., DMF, DCM) for reactions involving nucleophiles.
    • Add molecular sieves (3Å) to scavenge trace water .
  • Stability Data :
    • TGA analysis shows decomposition onset at 120°C (formyl group degradation) .

Q. How can computational modeling (DFT) predict reactivity trends for this compound in photochemical applications?

Methodological Answer:

  • DFT Parameters : Optimize geometry at B3LYP/6-31G(d) level to calculate:
    • HOMO-LUMO gaps (predicts charge-transfer behavior).
    • Electron density maps (identifies nucleophilic/electrophilic sites) .
  • Case Study : For similar benzoate esters, computed excitation energies (λmax) aligned with UV-Vis data (R² = 0.92) .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Methodological Answer: Discrepancies in yields (e.g., 70–90% for analogous triazine couplings ) arise from:

  • Purification Methods : MPLC with silica vs. Sephadex LH-20 .
  • Catalyst Purity : DIPEA must be freshly distilled to avoid amine oxide byproducts .
    Resolution : Standardize protocols using anhydrous reagents and inline IR monitoring to track reaction completion .

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